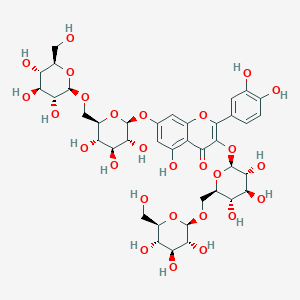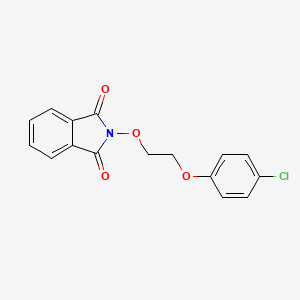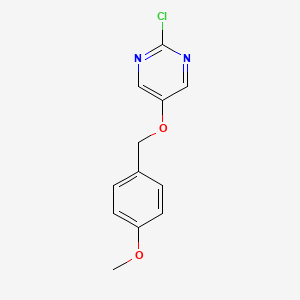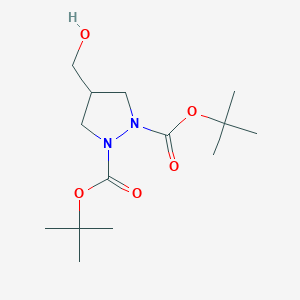
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid typically involves the reaction of 2-amino-thiazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are common deprotecting agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Serves as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from the amine group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((tert-Butoxycarbonyl)amino)methyl)thiazole-5-carboxylic acid: Similar structure but with a different substitution pattern on the thiazole ring.
2-Boc-Aminothiazole-4-carboxylic acid: Another Boc-protected thiazole derivative used in organic synthesis.
2-N-BOC-Amino-thiazole-5-carboxylic acid: A related compound with the Boc group protecting the amino functionality.
Uniqueness
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C11H14N2O6S |
|---|---|
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(18)13(4-7(14)15)9-12-6(5-20-9)8(16)17/h5H,4H2,1-3H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
AMVAMBCRXIPLEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=NC(=CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)








